Ethyl 4-methyl-8-oxooctanoate
Description
Ethyl 4-methyl-8-oxooctanoate is an ethyl ester derivative featuring a branched alkyl chain with a methyl substituent at the 4-position and a ketone group at the 8-position. This structural motif places it within the broader class of 8-oxoalkyl esters, which are widely utilized as intermediates in organic synthesis, pharmaceutical research, and specialty chemical production .
Properties
CAS No. |
64749-29-7 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 4-methyl-8-oxooctanoate |
InChI |
InChI=1S/C11H20O3/c1-3-14-11(13)8-7-10(2)6-4-5-9-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
VHNNALCABLKHLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)CCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-8-oxooctanoate can be synthesized through the esterification of 4-methyl-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Ethyl 4-methyl-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-8-oxooctanoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The keto group can also participate in nucleophilic addition reactions, forming various adducts.
Comparison with Similar Compounds
Key Compounds:
Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate Substituents: 2,4-Dimethoxyphenyl at the 8-oxo position. Properties: Increased steric bulk and electron-donating methoxy groups enhance solubility in polar solvents. Likely used in HDAC inhibitor research due to structural similarity to SAHA analogs .
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate Substituents: 4-Ethoxyphenyl at the 8-oxo position. Molecular Weight: 306.40 g/mol. Applications: Lab reagent for pharmacological studies; ethoxy group may improve metabolic stability compared to methyl .
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate Substituents: 3,4,5-Trimethoxyphenyl at the 4-oxo position.
Table 1: Comparative Overview
*Calculated based on molecular formula C₁₁H₁₈O₃.
Substituent Effects on Properties
- Electron-Donating Groups (e.g., Methyl, Methoxy): Enhance solubility and stability but may reduce electrophilicity at the ketone position, affecting reactivity in condensation reactions .
- Electron-Withdrawing Groups (e.g., Nitro, Chloro): Increase electrophilicity, accelerating reactions like Michael additions or nucleophilic acyl substitutions. Not observed in this compound but common in analogs like Ethyl 8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoate .
- Steric Effects: Bulky substituents (e.g., trimethoxyphenyl) hinder access to reactive sites, influencing selectivity in catalytic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
